REACTION_CXSMILES
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C(O[C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([Cl:9])=[O:8])(C)C.Cl[Sn](Cl)(Cl)Cl>>[CH2:7]([O:8][C:12]1[CH:13]=[CH:5][C:6]([C:7]([Cl:9])=[O:8])=[CH:10][CH:11]=1)[CH:6]=[CH2:5]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(C)OC1=C(C(=O)Cl)C=CC=C1
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Name
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acid chloride
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Quantity
|
2 g
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Type
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reactant
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Smiles
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|
Name
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SnCl4
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Quantity
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100 mg
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Type
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reactant
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Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
gave a red-brown solid with a dp of 4.4)
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Name
|
|
Type
|
|
Smiles
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C(C=C)OC1=CC=C(C(=O)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |